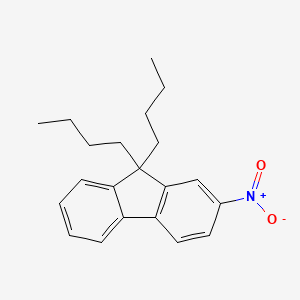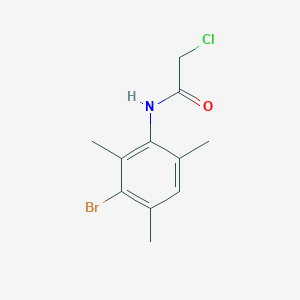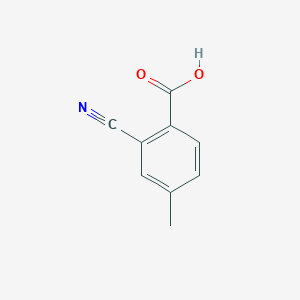![molecular formula C71H54BF24IrNOP- B3220315 (S,S)-(COD)Ir[Bn-SpinPHOX] CAS No. 1195511-56-8](/img/structure/B3220315.png)
(S,S)-(COD)Ir[Bn-SpinPHOX]
Übersicht
Beschreibung
(S,S)-(COD)Ir[Bn-SpinPHOX] is a chiral iridium catalyst that has gained significant attention in the field of organic chemistry due to its unique properties. This catalyst has been widely used in various chemical reactions, including asymmetric hydrogenation, allylic substitution, and cyclopropanation.
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation
- Enantioselective Hydrogenation of Weinreb Amides : The Ir(I) complexes of chiral spiro phosphino-oxazoline ligands (SpinPhox), including (S,S)-(COD)Ir[Bn-SpinPHOX], have demonstrated significant enantioselectivity in asymmetric hydrogenation of α,β-unsaturated N-methoxy-N-methylamides, leading to optically active Weinreb amides with high enantiomeric excesses (up to 97% ee) (Shang et al., 2012).
Catalysis and Reactivity
- Catalyst Activation for NMR Signal Amplification : The activation of catalysts like [IrCl(COD)(IMes)] for signal amplification by reversible exchange (SABRE) has been enhanced through modifications including the removal of the COD moiety from the Ir complex, as observed via hyperpolarized proton NMR. This adaptation increases the catalyst's water solubility, potentially opening up biomedical applications of SABRE hyperpolarization methods (Truong et al., 2014).
- Reactivity with Oxygen : (S,S)-(COD)Ir[Bn-SpinPHOX] has been involved in the formation of (alkene)peroxoiridium(III) complexes, acting as intermediates in reactions with oxygen. These complexes demonstrate the potential of Ir(I) complexes in oxidation reactions and the study of reaction intermediates (Kelley & Rohde, 2012).
Synthesis and Medicinal Applications
- Synthesis of Optically Active Compounds : SpinPhox/Ir(I) catalysts, including (S,S)-(COD)Ir[Bn-SpinPHOX], have been shown to be highly effective in the asymmetric hydrogenation of α,β-unsaturated cyclic carbonyls. This process is important for the synthesis of medium-sized cyclic carbonyl compounds with chiral carbon centers, which have applications in pharmaceutical sciences and asymmetric synthesis (Liu et al., 2014).
Photocatalysis and Material Science
- Photochemical Preparation of Iridium Oxide Films : Investigations into the light-driven decomposition of Ir complexes, including (S,S)-(COD)Ir[Bn-SpinPHOX], have led to the development of thin films of amorphous iridium oxide. These films exhibit excellent catalytic properties for oxygen evolution reactions in acidic media, suggesting applications in electrocatalysis and material science (Smith et al., 2014).
Optical Properties and OLED Applications
- White-Light-Emitting Diodes : Research into polymers codoped with two phosphorescent dyes, including iridium complexes, has led to the fabrication of efficient white-light-emitting diodes (WPLEDs). The study of such systems, potentially involving (S,S)-(COD)Ir[Bn-SpinPHOX], opens up new possibilities in the field of organic light-emitting diodes (OLEDs) (Xu et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(5S)-9-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C31H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-24(13-5-1)22-25-23-33-30(32-25)28-18-10-20-31(28)21-11-19-29(31)34(26-14-6-2-7-15-26)27-16-8-3-9-17-27;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,25H,10-11,20-23H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;25-,31-;;/m.0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHZIMDVYIGXGD-VRIRJSKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)CC6=CC=CC=C6.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H54BF24IrNOP- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(COD)Ir[Bn-SpinPHOX] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea](/img/structure/B3220240.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride](/img/structure/B3220245.png)
![4-{[(Pyridin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B3220249.png)

![[4-(Aminomethyl)-3-methoxyphenyl]methanamine](/img/structure/B3220266.png)



![(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol](/img/structure/B3220278.png)



